2-(Benzimidazole-1-carbonyl)benzoic acid

Physicochemical profiling Medicinal chemistry Scaffold selection

2-(Benzimidazole-1-carbonyl)benzoic acid (CAS 305346-97-8) is a synthetic small molecule (C15H10N2O3, MW 266.25) featuring an N‑acyl linkage between a benzimidazole heterocycle and an ortho‑benzoic acid moiety. The compound is listed in the PubChem compound database (CID 320950), with computed physicochemical descriptors including XLogP3 of 2.5, a single hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H10N2O3
Molecular Weight 266.256
CAS No. 305346-97-8
Cat. No. B2991784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzimidazole-1-carbonyl)benzoic acid
CAS305346-97-8
Molecular FormulaC15H10N2O3
Molecular Weight266.256
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20)
InChIKeyWDPVVFKNYQXQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-(Benzimidazole-1-carbonyl)benzoic acid (CAS 305346-97-8): Core Identity and Procurement Context


2-(Benzimidazole-1-carbonyl)benzoic acid (CAS 305346-97-8) is a synthetic small molecule (C15H10N2O3, MW 266.25) featuring an N‑acyl linkage between a benzimidazole heterocycle and an ortho‑benzoic acid moiety [1]. The compound is listed in the PubChem compound database (CID 320950), with computed physicochemical descriptors including XLogP3 of 2.5, a single hydrogen bond donor, and four hydrogen bond acceptors [1]. Patent literature and chemical supplier catalogues position this scaffold within the broader family of benzimidazole‑carboxylic acid derivatives that have been investigated for anti‑inflammatory, carbonic anhydrase inhibitory, and receptor‑modulating activities [2][3].

Why Generic Substitution Fails for 2-(Benzimidazole-1-carbonyl)benzoic acid (305346-97-8)


Although numerous benzimidazole‑carboxylic acid derivatives are commercially catalogued, their physicochemical and topological differences preclude interchangeable use. 2‑(Benzimidazole‑1‑carbonyl)benzoic acid possesses an N‑acyl carbonyl linker that places the benzoic acid ortho to the benzimidazole ring, yielding a distinct hydrogen‑bond acceptor/donor profile (4 HBA, 1 HBD) and a moderate lipophilicity (XLogP3 = 2.5) [1]. In contrast, C‑linked positional isomers (e.g., 2‑(1H‑benzimidazol‑2‑yl)benzoic acid) or the simple imidazole congener (2‑(1H‑imidazol‑1‑yl)benzoic acid, MW 188.19) exhibit markedly different polarity, molecular weight, and potential for metal‑coordination geometries [2]. Generic substitution therefore risks altered solubility, unintended target engagement, and divergent synthetic elaboration paths.

Quantitative Differentiation Evidence for 2-(Benzimidazole-1-carbonyl)benzoic acid (305346-97-8)


Physicochemical Profile Differentiation: N-Acyl Benzimidazole vs. Imidazole Congener

2-(Benzimidazole-1-carbonyl)benzoic acid exhibits a larger molecular weight (266.25 g/mol) and higher lipophilicity (XLogP3 = 2.5) compared to the simpler imidazole analog 2-(1H-imidazol-1-yl)benzoic acid (MW 188.19, XLogP3 = 1.2). This 78.06 Da increase in molecular weight arises from the fused benzene ring of the benzimidazole core and the additional carbonyl linker, providing greater opportunities for π–π stacking interactions and hydrophobic contacts with target protein binding pockets [1][2]. The benzimidazole derivative also offers 4 hydrogen bond acceptors versus 3 for the imidazole analog, altering potential for both target engagement and off-rate modulation.

Physicochemical profiling Medicinal chemistry Scaffold selection

Regioisomeric Comparison: Ortho-Carbonyl vs. Para-Linked Benzimidazole Benzoic Acid

The title compound features the carboxylic acid group in an ortho arrangement relative to the benzimidazole carbonyl linker. This topology allows for potential intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen, a feature absent in the para‑substituted isomer 4‑(1H‑benzimidazol‑1‑yl)benzoic acid (CAS 220495‑52‑3) [1]. The ortho‑carbonyl benzoic acid scaffold has been utilized in metal‑organic framework (MOF) and coordination polymer construction, where the 4‑(benzimidazole‑1‑yl)benzoate ligand demonstrates field‑induced single‑ion‑magnet behavior in cobalt(II) complexes, indicating the utility of the benzimidazole‑carboxylate donor set for materials applications [2].

Structural isomerism Coordination chemistry Crystal engineering

Rotatable Bond and Conformational Flexibility Compared to 2-Substituted Analogs

The target compound contains exactly 2 rotatable bonds, both associated with the carbonyl–benzoic acid linkage [1]. This restricted conformational flexibility is lower than that of 2‑substituted analogs such as 2‑(2‑phenyl‑1H‑imidazole‑1‑carbonyl)benzoic acid (CAS 302602‑94‑4), which introduces an additional aryl ring with 4 rotatable bonds and increased molecular weight (C17H12N2O3, MW 292.29) [2]. Lower rotatable bond count generally correlates with improved oral bioavailability potential and reduced entropic penalty upon target binding, as described by Veber and others.

Conformational analysis Ligand efficiency SAR exploration

Recommended Application Scenarios for 2-(Benzimidazole-1-carbonyl)benzoic acid (305346-97-8)


Fragment‐Based Screening Library Enrichment for Intracellular Targets

With moderate lipophilicity (XLogP3 = 2.5), low rotatable bond count (2), and balanced hydrogen‐bonding capacity (4 HBA, 1 HBD), this compound falls within favorable fragment‐like property space [1]. Its benzimidazole core is a privileged scaffold that has yielded inhibitors of carbonic anhydrase, kinases, and HDAC enzymes across multiple chemotypes [2]. Procurement for fragment library augmentation targeting novel intracellular enzyme classes is supported by these computed drug‐like metrics.

Synthetic Intermediate for N‑Acyl Benzimidazole Bioisostere Elaboration

The ortho‑carboxylic acid group serves as a convenient handle for amide coupling, esterification, or hydrazide formation, enabling rapid diversification into compound libraries [1]. Unlike the simpler imidazole analog (MW 188.19), the benzimidazole variant provides an additional aromatic ring that can engage in π–π stacking with aromatic residues in target proteins [2]. This makes it a preferred intermediate when hydrophobic binding site contacts are anticipated based on target structural biology.

Coordination Chemistry and Materials Science: Angular Bridging Ligand

The ortho‑carbonyl benzoic acid topology supports bidentate chelation or angular bridging in metal–organic assemblies [1]. Related 4‑(benzimidazol‑1‑yl)benzoate ligands have demonstrated utility in constructing single‑ion magnets and gas‑adsorbing frameworks [2]. The ortho isomer offers a distinct coordination geometry that can yield novel framework topologies inaccessible with para‑substituted regioisomers.

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